

Characterization techniques to confirm the successful synthesis of Tetrakis(4-carboxyphenyl)silane

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Compound of Interest

Compound Name: Tetrakis(4-carboxyphenyl)silane

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A Comparative Guide to the Characterization of Tetrakis(4-carboxyphenyl)silane and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical techniques used to confirm the successful synthesis of **Tetrakis(4-carboxyphenyl)silane** (TCPSi), a versatile tetrahedral linker molecule. By presenting available experimental data alongside data for analogous compounds, this document serves as a valuable resource for researchers working with tetrapodal linkers in fields such as metal-organic frameworks (MOFs), polymer chemistry, and materials science.

Comparison of Physicochemical and Spectroscopic Data

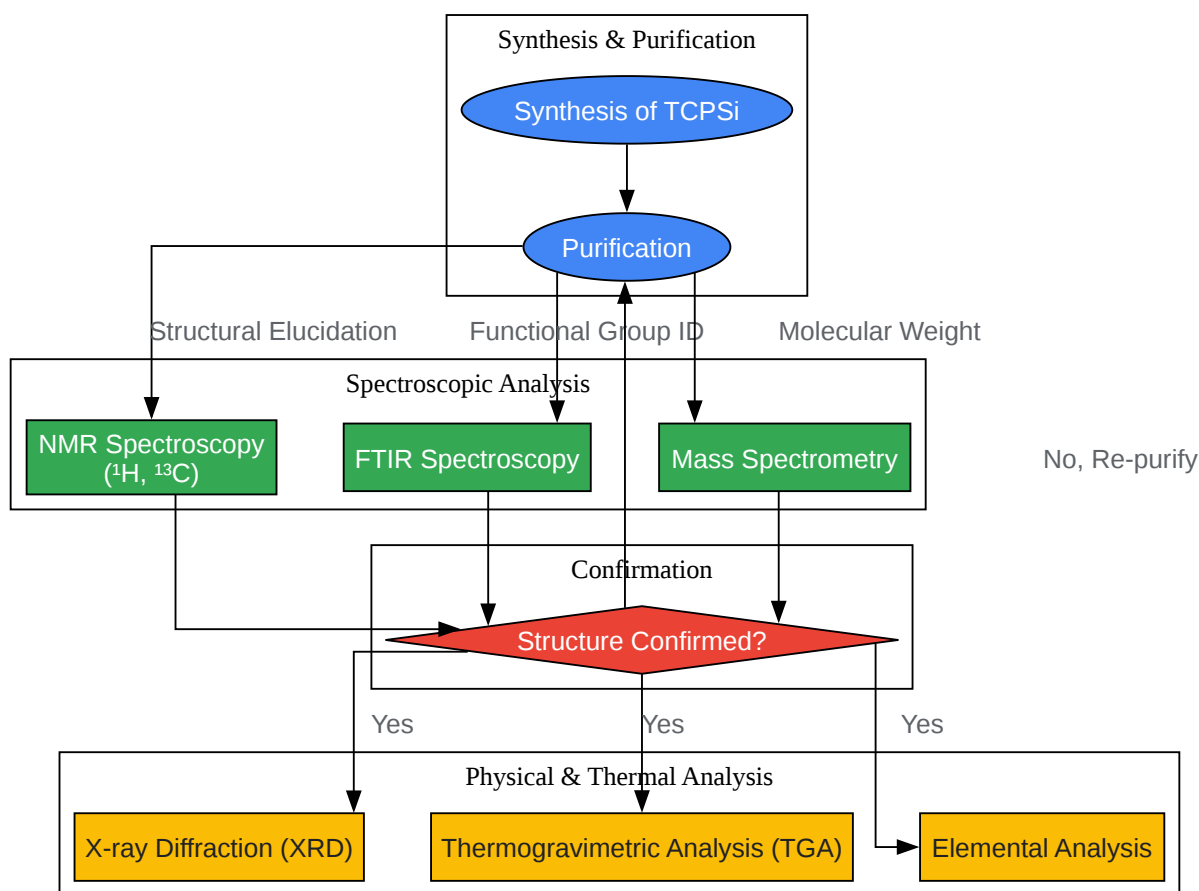
The successful synthesis of **Tetrakis(4-carboxyphenyl)silane** (TCPSi) and its analogues can be confirmed by a suite of analytical techniques. This table summarizes key characterization data for TCPSi and compares it with structurally similar tetrapodal linkers where the central silicon atom is replaced by carbon, germanium, or tin. Please note that complete experimental

data for TCPSi is not readily available in the public domain; therefore, some values are based on data from closely related derivatives or theoretical predictions.

Characterization Technique	Tetrakis(4-carboxyphenyl)silane (TCPSi)	Tetrakis(4-carboxyphenyl)methane	Tetrakis(4-carboxyphenyl)germane	Tetrakis(4-carboxyphenyl)stannane
Molecular Formula	C ₂₈ H ₂₀ O ₈ Si[1]	C ₂₉ H ₂₀ O ₈	C ₂₈ H ₂₀ GeO ₈	C ₂₈ H ₂₀ O ₈ Sn
Molecular Weight (g/mol)	512.54[1][2]	496.47	557.18	603.29
¹ H NMR (ppm)	Predicted: ~7.5-8.2 (m, Ar-H)	From amino-precursor: 6.37-6.67 (d, Ar-H)	Predicted: Similar to TCPSi	Predicted: Similar to TCPSi
¹³ C NMR (ppm)	Predicted: ~128-145 (Ar-C), ~167 (C=O)	Predicted: ~127-148 (Ar-C), ~168 (C=O)	Predicted: Similar to TCPSi	Predicted: Similar to TCPSi
FTIR (cm ⁻¹)	3410 (O-H), 1668 (C=O), 1603, 1534, 1414 (Ar C=C), 1104 (Si-Ph)[3]	Predicted: Broad O-H, ~1700 (C=O), Ar C=C	Predicted: Broad O-H, ~1700 (C=O), Ar C=C	Predicted: Broad O-H, ~1700 (C=O), Ar C=C
Mass Spectrometry (m/z)	Predicted [M-H] ⁻ : 511.08	Predicted [M-H] ⁻ : 495.11	Predicted [M-H] ⁻ : 556.04	Predicted [M-H] ⁻ : 602.02

Experimental Characterization Workflow

The successful synthesis and purification of a target molecule like **Tetrakis(4-carboxyphenyl)silane** requires a systematic characterization workflow. The following diagram illustrates the logical progression of analytical techniques typically employed.



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A typical workflow for the characterization of a newly synthesized compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the chemical structure of the synthesized compound by identifying the chemical environment of protons (^1H NMR) and carbon atoms (^{13}C NMR).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified sample in a deuterated solvent (e.g., DMSO-d_6 , CDCl_3). The choice of solvent will depend on the solubility of the compound. For carboxylic acids, DMSO-d_6 is often a good choice.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire a ^1H NMR spectrum using a standard pulse program.
 - The spectral width should be sufficient to cover the aromatic and carboxylic acid proton regions (typically 0-15 ppm).
 - The relaxation delay should be set to at least 5 times the longest T_1 relaxation time to ensure quantitative integration.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse program.
 - The spectral width should cover the expected range for aromatic and carbonyl carbons (typically 0-200 ppm).
 - A longer acquisition time and a higher number of scans are typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Analysis:

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of different types of protons.
- Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.
- Instrumentation: An FTIR spectrometer.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
 - Grind the mixture to a fine powder.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
 - Record the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Analysis:
 - Subtract the background spectrum from the sample spectrum.
 - Identify the characteristic absorption bands for functional groups such as O-H (broad, for carboxylic acid), C=O (strong, for carboxylic acid), C=C (aromatic), and Si-C bonds.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

- Objective: To determine the molecular weight of the synthesized compound and to obtain information about its fragmentation pattern.
- Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source. For air-sensitive compounds, specialized inert sampling techniques may be required.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the low $\mu\text{g/mL}$ range).
 - The solvent should be compatible with the ionization technique.
- Data Acquisition (ESI-MS):
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred to observe the deprotonated molecule $[\text{M-H}]^-$.
 - The mass range should be set to include the expected molecular ion.
- Data Analysis:
 - Identify the peak corresponding to the molecular ion (e.g., $[\text{M-H}]^-$ or $[\text{M+H}]^+$).
 - Compare the measured m/z value with the calculated exact mass of the target compound.

- If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

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